molecular formula C14H12N2O2 B12079300 1,4-Di(pyridin-2-yl)butane-1,4-dione

1,4-Di(pyridin-2-yl)butane-1,4-dione

Cat. No.: B12079300
M. Wt: 240.26 g/mol
InChI Key: OVBYRKDBCFPQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Di(pyridin-2-yl)butane-1,4-dione is an organic compound with the molecular formula C14H12N2O2 It is characterized by the presence of two pyridine rings attached to a butane-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(pyridin-2-yl)butane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(pyridin-2-yl)butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding diols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1,4-Di(pyridin-2-yl)butane-1,4-dione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Mechanism of Action

The mechanism of action of 1,4-Di(pyridin-2-yl)butane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di(pyridin-4-yl)butane-1,4-dione: Similar structure but with pyridine rings at the 4-position.

    2,4-Di(pyridin-2-yl)butane-1,4-dione: Similar structure but with pyridine rings at the 2,4-positions.

    1,4-Di(pyridin-3-yl)butane-1,4-dione: Similar structure but with pyridine rings at the 3-position.

Uniqueness

1,4-Di(pyridin-2-yl)butane-1,4-dione is unique due to its specific arrangement of pyridine rings and the dione moiety, which imparts distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes with metal ions makes it valuable in catalysis and materials science.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1,4-dipyridin-2-ylbutane-1,4-dione

InChI

InChI=1S/C14H12N2O2/c17-13(11-5-1-3-9-15-11)7-8-14(18)12-6-2-4-10-16-12/h1-6,9-10H,7-8H2

InChI Key

OVBYRKDBCFPQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)C2=CC=CC=N2

Origin of Product

United States

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